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Executive Summary
Paeoniflorin (PF), a monoterpene glycoside, is the principal bioactive constituent isolated from

the roots of Paeonia lactiflora Pall.[1][2]. It is renowned for a wide spectrum of pharmacological

activities, including anti-inflammatory, immunomodulatory, neuroprotective, and cardiovascular-

protective effects[1][2][3][4]. Despite its therapeutic potential, the clinical application of

paeoniflorin is significantly hampered by its poor pharmacokinetic profile, most notably its very

low oral bioavailability[4][5]. This guide provides an in-depth analysis of the absorption,

distribution, metabolism, and excretion (ADME) of paeoniflorin, summarizes quantitative

pharmacokinetic data, details common experimental methodologies, and visualizes key

processes to support further research and development.

Pharmacokinetic Profile (ADME)
The pharmacokinetic properties of paeoniflorin are characterized by rapid absorption, wide

distribution, extensive metabolism, and swift excretion[6][7].

Absorption and Bioavailability
Paeoniflorin exhibits poor oral absorption and consequently, very low bioavailability. Studies in

rats have reported an absolute oral bioavailability ranging from 3% to 4%[5]. Similarly low
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values of 3.2% to 3.8% have been observed[8]. One study calculated the absolute

bioavailability in rats to be between 0.6% and 1.3%[9]. In humans, a pharmacokinetic study

following oral administration of a Paeoniae Radix extract powder also indicated poor

absorption[10].

Several key mechanisms contribute to this poor bioavailability[11]:

Poor Permeability: As a hydrophilic glycoside, paeoniflorin has inherently low membrane

permeability, primarily relying on passive diffusion for absorption[5][11]. In Caco-2 cell

models, paeoniflorin's transport rate was found to be low[5].

P-glycoprotein (P-gp) Efflux: Paeoniflorin is a substrate for the P-glycoprotein (P-gp) efflux

transporter located on the apical surface of intestinal epithelial cells[9][12]. This transporter

actively pumps paeoniflorin back into the intestinal lumen, thereby reducing its net

absorption[9].

Intestinal Metabolism: Paeoniflorin undergoes significant metabolism within the intestine,

primarily hydrolysis by β-glucosidase enzymes from gut microbiota[11][13]. This pre-

systemic metabolism reduces the amount of intact drug available for absorption.

Co-administration with P-gp inhibitors has been shown to significantly enhance paeoniflorin's

bioavailability. For instance, verapamil, a known P-gp inhibitor, increased the absorption and

bioavailability of paeoniflorin in rats[9]. Similarly, sinomenine and peimine have been shown to

increase the systemic exposure of paeoniflorin by inhibiting P-gp-mediated efflux and, in the

case of peimine, also inhibiting CYP3A4 activity.[11][12][14][15].

Distribution
Following absorption, paeoniflorin is rapidly and widely distributed throughout the body.

Studies in rats have shown its presence in the heart, liver, spleen, lung, kidney, brain, stomach,

and intestine[5]. The volume of distribution at steady state (Vdss) in rats after intravenous

administration has been reported in the range of 0.332 to 0.423 L/kg, indicating moderate

tissue distribution[8]. Paeoniflorin can cross the blood-brain barrier, although its penetration is

limited[5].

Metabolism

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/8932691/
https://www.mdpi.com/1420-3049/27/23/8337
https://www.researchgate.net/publication/299528958_Pharmacokinetic_evaluation_of_paeoniflorin_after_oral_administration_of_Paeoniae_Radix_extract_powder_to_healthy_Korean_subjects_using_UPLC-MSMS
https://pubmed.ncbi.nlm.nih.gov/17063398/
https://www.benchchem.com/product/b7979393?utm_src=pdf-body
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.1072007/full
https://pubmed.ncbi.nlm.nih.gov/17063398/
https://www.benchchem.com/product/b7979393?utm_src=pdf-body
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.1072007/full
https://www.benchchem.com/product/b7979393?utm_src=pdf-body
https://www.mdpi.com/1420-3049/27/23/8337
https://pubmed.ncbi.nlm.nih.gov/33721550/
https://www.benchchem.com/product/b7979393?utm_src=pdf-body
https://www.mdpi.com/1420-3049/27/23/8337
https://www.benchchem.com/product/b7979393?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17063398/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9921665/
https://www.benchchem.com/product/b7979393?utm_src=pdf-body
https://www.benchchem.com/product/b7979393?utm_src=pdf-body
https://www.mdpi.com/1420-3049/27/23/8337
https://www.benchchem.com/product/b7979393?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17063398/
https://pubmed.ncbi.nlm.nih.gov/33721550/
https://pubmed.ncbi.nlm.nih.gov/16327213/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7971317/
https://www.benchchem.com/product/b7979393?utm_src=pdf-body
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.1072007/full
https://pubmed.ncbi.nlm.nih.gov/8932691/
https://www.benchchem.com/product/b7979393?utm_src=pdf-body
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.1072007/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7979393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Paeoniflorin is extensively metabolized, with gut microbiota playing a crucial role[16][17]. The

primary metabolic pathways include:

Hydrolysis: The ester and glycoside bonds of paeoniflorin are hydrolyzed by intestinal

bacteria to form metabolites such as paeonimetabolines and paeoniflorgenin (its aglycone)

[5][18][19]. Benzoic acid has also been identified as a key metabolite generated by intestinal

bacteria[16].

Binding to Glucuronide: The parent compound and its metabolites can undergo phase II

conjugation reactions, such as glucuronidation[5].

While gut flora is the primary site of metabolism, some metabolism may also occur in the liver

and other organs[8][16]. Studies have suggested that paeoniflorin can inhibit the activity of

cytochrome P450 enzymes, specifically CYP2C9[3]. Co-administration studies suggest it may

also be a substrate for CYP3A4[12].

Excretion
Absorbed paeoniflorin is eliminated from the body rapidly, primarily through renal excretion

into the urine[6][7][8]. After intravenous administration of a 5 mg/kg dose in rats, approximately

50.5% of the dose was recovered in the urine within 72 hours, while only 0.22% was found in

the feces[8]. In contrast, after oral administration of the same dose, only 1.0% was excreted in

urine and 0.08% in feces, further highlighting its poor absorption[8]. Biliary excretion also

contributes to its elimination, accounting for about 6.9% of an intravenous dose and 1.3% of an

oral dose in rats within 24 hours[8]. The total clearance (CLtot) is high, with reported values

around 30 mL/min/kg in rats[8].

Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for paeoniflorin from various

preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Paeoniflorin in Rats
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Admini
stratio
n
Route

Dose
(mg/kg
)

T½
(min)

Cmax
(µg/L)

Tmax
(h)

AUC
(µg·h/L
)

CL
(L/h/kg
)

F (%)
Refere
nce

Intrave
nous

2.0 9.9 - -
2401.0
(ng·h/
mL)

~1.87 - [8][9]

Intraven

ous
5.0 12.6 - - - ~1.82 - [8]

Oral 5.0 - - - - - 3.2 [8]

Oral 10.0 - - -

82.3

(ng·h/m

L)

145

(L/h/kg)
0.8 [9]

Oral 20.0 319.8 139.18 1.78 139.18 15.43 - [15]

Oral

(with

Peimine

)

20.0 852.6 244.98 5.14 3295.92 4.12 - [12][15]

Note: Parameters are presented as mean values. Units and study conditions may vary between

sources. F = Absolute Bioavailability.

Table 2: Pharmacokinetic Parameters of Paeoniflorin in Humans

Adminis
tration
Route

Dose T½ (h)
Cmax
(ng/mL)

Tmax
(h)

CL (L/h) Vd (L)
Referen
ce

Intraven
ous

18.3 -
54.1 mg

1.8 - 1.9
402.2 -
1081.0

-
10.4 -
11.3

16.8 -
18.1

[5]

Oral

(Extract

Powder)

108.18

mg (PF)
2.68 6.97 1.64

2625.71

(L/h)

10150.55

(L)
[10]
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Note: Oral data reflects apparent clearance (CL/F) and apparent volume of distribution (Vd/F).

Detailed Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study in Rats

Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are acclimatized for

at least one week and fasted overnight before the experiment with free access to water.

Grouping and Administration: Rats are randomly divided into groups. For intravenous (IV)

administration, paeoniflorin (e.g., 2 mg/kg) dissolved in saline is injected via the tail vein[9].

For oral (PO) administration, paeoniflorin (e.g., 20 mg/kg) is administered by gavage[9][15].

Blood Sampling: Blood samples (~0.3 mL) are collected from the jugular vein into

heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and

24 hours post-dose)[15][20].

Plasma Preparation: Samples are immediately centrifuged at ~5000 rpm for 10 minutes at

4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at

-80°C until analysis[20].

Sample Analysis: Plasma concentrations of paeoniflorin are determined using a validated

LC-MS/MS method (see Protocol 4.3).

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-

compartmental analysis with software like WinNonlin®. Key parameters such as Cmax,

Tmax, AUC, T½, CL, and Vd are calculated. Absolute oral bioavailability (F) is calculated

using the formula: F (%) = (AUCoral × DoseIV) / (AUCIV × Doseoral) × 100.

Protocol: In Vitro Caco-2 Cell Permeability Assay
Cell Culture: Caco-2 cells are cultured in an appropriate medium (e.g., DMEM with 10%

FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a 5% CO2

atmosphere. Cells are seeded onto Transwell inserts and cultured for 21 days to form a

confluent, differentiated monolayer. Monolayer integrity is confirmed by measuring the

transepithelial electrical resistance (TEER).

Transport Experiment:
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AP-BL Transport (Absorption): The culture medium is removed, and the cells are washed

with pre-warmed Hanks' Balanced Salt Solution (HBSS). Paeoniflorin solution in HBSS is

added to the apical (AP) side, and fresh HBSS is added to the basolateral (BL) side.

BL-AP Transport (Efflux): The paeoniflorin solution is added to the BL side, and fresh

HBSS is added to the AP side.

To investigate P-gp involvement, the experiment is repeated in the presence of a P-gp

inhibitor like verapamil[9].

Sample Collection: Aliquots are taken from the receiver chamber at specified time intervals

(e.g., 30, 60, 90, 120 min) and replaced with fresh HBSS.

Analysis: The concentration of paeoniflorin in the collected samples is quantified by LC-

MS/MS.

Data Calculation: The apparent permeability coefficient (Papp) is calculated using the

formula: Papp (cm/s) = (dQ/dt) / (A × C0), where dQ/dt is the transport rate, A is the surface

area of the membrane, and C0 is the initial concentration. The efflux ratio (ER) is calculated

as Papp (BL-AP) / Papp (AP-BL). An ER greater than 2 suggests active efflux[12].

Protocol: LC-MS/MS Quantification of Paeoniflorin in
Plasma

Sample Preparation (Protein Precipitation): To a 50 µL plasma sample, add 150 µL of

acetonitrile containing an internal standard (IS), such as tolbutamide or hyperoside[9][15].

Vortex for 1 minute, then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes. The

supernatant is collected for analysis[9][20].

Chromatographic Conditions:

System: A UPLC or HPLC system coupled to a tandem mass spectrometer[9].

Column: A reverse-phase C18 column (e.g., Phenomenex Gemini® NX-C18, 4.6 × 100

mm, 3.0 µm) is commonly used[9][20].
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Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both

often containing an additive like 0.1% formic acid or 5 mM ammonium acetate[9].

Flow Rate: Typically 0.3 - 1.0 mL/min[9].

Injection Volume: 2 - 20 µL[9][15].

Mass Spectrometric Conditions:

Ionization: Electrospray ionization (ESI), often in positive mode to detect ammonium

adducts ([M+NH4]+) or negative mode[9].

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

MRM Transitions: For paeoniflorin, precursor ions could be m/z 481 or 498 ([M+NH4]+),

with product ions like m/z 327 or 121[15][21]. For the IS (e.g., hyperoside), the transition

could be m/z 463.1 → 300.0[15].

Validation: The method is fully validated according to regulatory guidelines for linearity,

accuracy, precision, recovery, matrix effect, and stability[20]. The lower limit of quantification

(LLOQ) is typically around 0.2-1.0 ng/mL[9][10].

Visualizations: Workflows and Pathways
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Caption: Factors contributing to the low oral bioavailability of paeoniflorin.
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Caption: Experimental workflow for an in vivo pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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